molecular formula C45H44Cl2F6P3Rh- B3424502 (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) CAS No. 35238-97-2

(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)

Cat. No.: B3424502
CAS No.: 35238-97-2
M. Wt: 965.5 g/mol
InChI Key: KXYIALYIDNUDRM-UHFFFAOYSA-N
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Description

The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) is a coordination complex featuring rhodium(I) as the central metal atom, coordinated to two 1,5-cyclooctadiene ligands and two triphenylphosphine ligands. This complex is often used as a catalyst in various organic reactions due to its ability to facilitate hydrogenation, hydrosilylation, and other transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this complex typically involves the reaction of rhodium(I) chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this complex may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This complex is known to catalyze several types of reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds.

  • Hydrosilylation: Addition of silanes to alkenes or alkynes.

  • Hydroformylation: Conversion of alkenes to aldehydes.

  • Reductive Alkylation: Formation of carbon-carbon bonds through the reduction of carbonyl compounds.

Common Reagents and Conditions:

  • Hydrogenation: Molecular hydrogen (H2) and a suitable solvent such as dichloromethane.

  • Hydrosilylation: Silanes (e.g., triethylsilane) and alkenes or alkynes in the presence of a solvent.

  • Hydroformylation: Syn gas (CO and H2) and an alkene in the presence of a solvent.

  • Reductive Alkylation: Aldehydes or ketones and a suitable amine in the presence of hydrogen.

Major Products Formed:

  • Hydrogenation: Saturated hydrocarbons.

  • Hydrosilylation: Silylated alkenes or alkynes.

  • Hydroformylation: Aldehydes.

  • Reductive Alkylation: Secondary or tertiary amines.

Scientific Research Applications

This complex is widely used in scientific research due to its versatility as a catalyst. Its applications include:

  • Chemistry: Facilitating various organic transformations, such as hydrogenation and hydrosilylation.

  • Biology: Studying enzyme mechanisms and developing bio-inspired catalysts.

  • Medicine: Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

  • Industry: Enhancing the efficiency of industrial chemical processes, such as the production of fine chemicals and polymers.

Mechanism of Action

The mechanism by which this complex exerts its effects involves the coordination of the rhodium center to the ligands, which facilitates the activation of substrates and the transfer of hydrogen or other groups. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the complex acts by stabilizing transition states and intermediates.

Comparison with Similar Compounds

This complex is unique in its combination of ligands and its ability to catalyze a wide range of reactions. Similar compounds include:

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

  • Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

  • 1,4-Bis(diphenylphosphino)butane: rhodium(I) tetrafluoroborate

These compounds share similarities in their rhodium centers and cyclooctadiene ligands but differ in their ancillary ligands and counterions, which can influence their catalytic properties and applications.

Properties

CAS No.

35238-97-2

Molecular Formula

C45H44Cl2F6P3Rh-

Molecular Weight

965.5 g/mol

IUPAC Name

cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate

InChI

InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1;

InChI Key

KXYIALYIDNUDRM-UHFFFAOYSA-N

SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Origin of Product

United States

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